1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C16H23NO2, with an average mass of approximately 261.365 g/mol. This compound features a cyclohexene ring fused to a spirocyclic azaspiro framework, which contributes to its distinct physical and chemical properties. The compound has been identified as having multiple functional groups, including carbonyl and nitrogen functionalities, making it a versatile candidate for various
The reactivity of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be attributed to its electrophilic carbonyl groups and the nitrogen atom in the azaspiro structure. Key reactions include:
Research indicates that derivatives of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione exhibit significant biological activities. Notably:
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be approached through several methods:
The unique properties of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione lend it to various applications:
Interaction studies involving 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione have focused on its binding affinity and activity at various biological targets:
Several compounds share structural similarities with 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Azaspiro[5.5]undecane-2,4-dione | C10H15NO2 | Lacks cyclohexene; simpler spiro structure |
| 2,4-Dioxo-3-azaspiro[5.5]undecane | C10H15N | Contains dioxo groups; different reactivity |
| 3-Oxaspiro[5.5]undecane | C10H14O | Oxaspiro variant; different oxygen functionality |
The uniqueness of 1-(Cyclohex-1-en-1-y)-3-azaspiro[5.5]undecane-2,4-dione lies in its combination of a cyclohexene ring with the azaspiro framework, which enhances its biological activity compared to simpler derivatives while providing diverse synthetic pathways and potential applications in drug development.